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Cat. No.: B104037 Get Quote

An In-Depth Comparative Guide to the Spectroscopic Analysis of (Oxan-4-yl)methanol

Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and chemical research, the unambiguous structural

elucidation of small organic molecules is a foundational requirement. (Oxan-4-yl)methanol, a
simple yet versatile building block, presents an excellent case study for applying fundamental

spectroscopic techniques. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra, contextualized by a comparison with alternative analytical

methods. Our focus is on not just presenting data, but on interpreting it with the expert causality

that underpins robust scientific conclusions.

The Subject Molecule: (Oxan-4-yl)methanol
(Oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol) is a saturated

heterocyclic alcohol. Its structure, characterized by a tetrahydropyran ring with a hydroxymethyl

substituent at the C4 position, makes it a useful intermediate in organic synthesis. The

molecule's symmetry and the presence of distinct proton and carbon environments provide a

clear and instructive NMR spectrum.
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Primary Analytical Method: Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone of organic structure determination, offering

unparalleled detail about the atomic connectivity and chemical environment within a molecule.

[1] It operates on the principle of exploiting the magnetic properties of atomic nuclei, providing

a virtual blueprint of the molecular framework.[2]

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their relative numbers (integration), and their connectivity through spin-spin coupling. For

(Oxan-4-yl)methanol, the spectrum is best acquired in a deuterated solvent such as DMSO-d₆

to avoid overlap of the labile hydroxyl proton signal with solvent peaks.

Based on available data and spectral interpretation, the following assignments can be made for

the ¹H NMR spectrum of (Oxan-4-yl)methanol in DMSO-d₆.[2]

Table 1: ¹H NMR Peak Assignments for (Oxan-4-yl)methanol in DMSO-d₆
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Peak Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

a ~4.46 Broad Singlet 1H -CH₂OH

The

broadness is

characteristic

of an

exchangeabl

e hydroxyl

proton.

b ~3.82
Doublet of

Doublets (dd)
2H CH₂(ax)-O

Protons on

the carbon

adjacent to

the ring

oxygen

(C2/C6) in an

axial position.

They are

deshielded by

the oxygen

and split by

geminal and

vicinal

protons.

c ~3.24
Triplet of

Doublets (td)
2H CH₂(eq)-O

Protons on

the carbon

adjacent to

the ring

oxygen

(C2/C6) in an

equatorial

position. Also

deshielded by

oxygen.
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d ~3.23 Doublet (d) 2H -CH₂OH

Protons of

the

hydroxymeth

yl group.

Deshielded

by the

attached

oxygen. Split

by the proton

on C4.

e ~1.57 Multiplet 1H CH-CH₂OH

The single

proton at the

C4 position.

Its signal is

complex due

to coupling

with four

adjacent

protons.

f ~1.55
Doublet of

Quartets (dq)
2H CH₂(ax)-C

Axial protons

on C3/C5.

g ~1.11 Multiplet 2H CH₂(eq)-C

Equatorial

protons on

C3/C5.

Shielded

compared to

other ring

protons.

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and

concentration.
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The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

With proton decoupling, each unique carbon atom typically appears as a single sharp line.[3]

Table 2: Predicted ¹³C NMR Peak Assignments for (Oxan-4-yl)methanol

Chemical Shift (δ, ppm) Assignment Rationale

~67.0 CH₂-O (C2/C6)

These carbons are directly

attached to the highly

electronegative ring oxygen,

causing a significant downfield

shift.

~65.8 -CH₂OH

This carbon is attached to the

hydroxyl group oxygen, also

resulting in a downfield shift.

~39.5 CH-CH₂OH (C4)

This is the sole methine

carbon, shifted downfield due

to the substituent.

~29.3 CH₂-C (C3/C5)

These carbons are beta to the

ring oxygen and are the most

shielded (upfield) in the ring.

The symmetry of the molecule results in only four distinct signals in the ¹³C NMR spectrum,

corresponding to the pairs of equivalent carbons (C2/C6, C3/C5) and the two unique carbons

(C4 and the hydroxymethyl carbon).

Comparative Analysis with Alternative Techniques
While NMR is powerful, a comprehensive analysis often involves corroborating data from other

techniques. For a molecule like (Oxan-4-yl)methanol, Gas Chromatography-Mass

Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are highly

complementary.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS combines the separation power of gas chromatography with the detection capabilities

of mass spectrometry.[4]

Principle: The sample is vaporized and separated based on its boiling point and affinity for

the GC column. The separated components then enter the mass spectrometer, where they

are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a

unique mass spectrum.

Application to (Oxan-4-yl)methanol:

Retention Time: A single peak would be observed in the chromatogram, indicating the

purity of the sample.

Mass Spectrum: The molecular ion peak ([M]⁺) would be expected at m/z = 116,

corresponding to the molecular weight of C₆H₁₂O₂.[1] Key fragmentation patterns would

include the loss of a water molecule (m/z = 98) and the loss of the hydroxymethyl group

(m/z = 85).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption

of infrared radiation.

Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation

matching these frequencies is passed through a sample, the energy is absorbed.

Application to (Oxan-4-yl)methanol:

O-H Stretch: A strong, broad absorption band would be observed in the region of 3200-

3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would indicate

the C-H bonds of the saturated ring and substituent.

C-O Stretch: A strong peak in the 1000-1260 cm⁻¹ region would confirm the presence of

both the alcohol and ether C-O bonds.
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Technique
Information
Provided

Advantages Limitations

NMR

Detailed atomic

connectivity,

stereochemistry,

precise molecular

structure.

Non-destructive,

highly detailed

structural information.

Lower sensitivity,

more expensive

equipment.

GC-MS

Molecular weight,

fragmentation

patterns, purity.

High sensitivity,

excellent for

separation of

mixtures.

Can cause thermal

degradation,

fragmentation can be

complex to interpret.

FT-IR
Presence of functional

groups.

Fast, inexpensive,

provides a quick

functional group

"fingerprint".

Does not provide

information on the

carbon skeleton or

connectivity.

Experimental Protocols
Scientific trustworthiness is built on reproducible methodologies. The following are

standardized protocols for the analyses described.

NMR Sample Preparation and Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR analysis.

GC-MS Sample Preparation and Analysis

Prepare a dilute solution
(~1 mg/mL) in a volatile
solvent (e.g., Methanol)

Inject 1 µL into
the GC inlet

Separate on a capillary column
(e.g., DB-5ms) with a
temperature gradient

Ionize eluent using
Electron Ionization (EI)

Analyze ions in the
mass spectrometer

Process data: identify
retention time and analyze

mass spectrum

Click to download full resolution via product page
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Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach
The structural elucidation of (Oxan-4-yl)methanol serves as a clear demonstration of the

power and complementarity of modern analytical techniques. While ¹H and ¹³C NMR

spectroscopy provide the definitive structural map, methods like GC-MS and FT-IR offer rapid,

orthogonal data that confirms purity, molecular weight, and the presence of key functional

groups. For the research scientist, proficiency in integrating data from these techniques is

essential for drawing accurate and defensible conclusions, forming the bedrock of innovation in

drug development and chemical sciences.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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